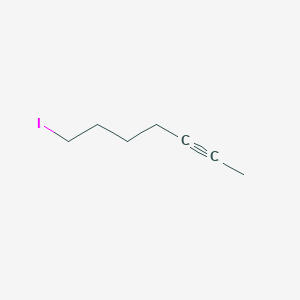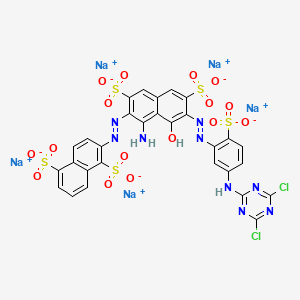
Beryllium--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–titanium (1/1) is a compound consisting of equal parts beryllium and titanium. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. The molecular formula for this compound is BeTi, and it has a molecular weight of approximately 56.88 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of beryllium–titanium (1/1) typically involves high-temperature processes. One common method is vacuum arc melting, where beryllium and titanium are melted together under vacuum conditions to ensure purity and uniformity . Another method involves the reduction of titanium tetrachloride (TiCl₄) with beryllium at high temperatures .
Industrial Production Methods: Industrial production of beryllium–titanium (1/1) often involves the use of vacuum induction melting. This process allows for the precise control of temperature and composition, resulting in a high-purity product. The molten alloy is then cast into ingots or other desired shapes for further processing .
化学反应分析
Types of Reactions: Beryllium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, it forms a protective oxide layer that enhances its corrosion resistance .
Common Reagents and Conditions: Common reagents used in reactions with beryllium–titanium (1/1) include acids such as hydrochloric acid and sulfuric acid. These reactions typically occur under controlled conditions to prevent excessive corrosion or degradation of the compound .
Major Products Formed: The major products formed from reactions involving beryllium–titanium (1/1) include beryllium oxide (BeO) and titanium dioxide (TiO₂). These oxides contribute to the compound’s high thermal stability and resistance to corrosion .
科学研究应用
Beryllium–titanium (1/1) has a wide range of applications in scientific research and industry. In chemistry, it is used as a catalyst in various reactions due to its unique properties . In biology and medicine, it is utilized in the development of medical implants and devices, thanks to its biocompatibility and strength . The compound is also employed in the aerospace industry for the production of lightweight, high-strength components .
作用机制
The mechanism by which beryllium–titanium (1/1) exerts its effects involves the formation of a stable oxide layer on its surface. This layer protects the underlying material from corrosion and degradation. The compound’s molecular structure allows it to interact with various cellular components, making it useful in medical applications .
相似化合物的比较
Similar Compounds: Similar compounds to beryllium–titanium (1/1) include other beryllium and titanium alloys, such as beryllium-aluminum and titanium-aluminum alloys . These compounds share some properties, such as high strength and low density, but differ in their specific applications and performance characteristics.
Uniqueness: What sets beryllium–titanium (1/1) apart from other similar compounds is its exceptional thermal stability and resistance to corrosion. These properties make it particularly valuable in high-temperature and corrosive environments, such as aerospace and chemical processing industries .
属性
CAS 编号 |
66273-53-8 |
|---|---|
分子式 |
BeTi |
分子量 |
56.879 g/mol |
IUPAC 名称 |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
InChI 键 |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

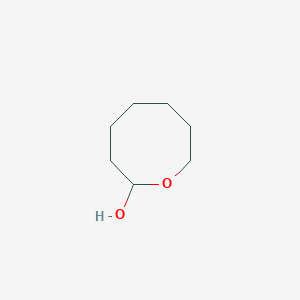
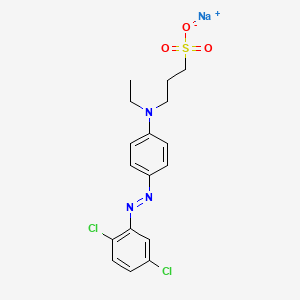
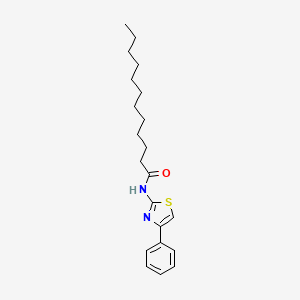
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
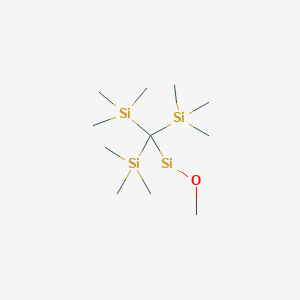
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
